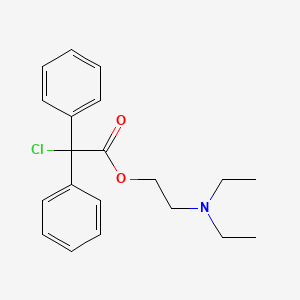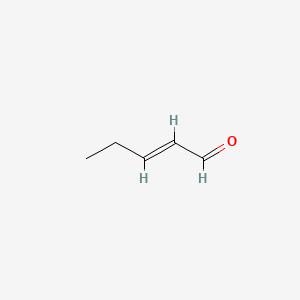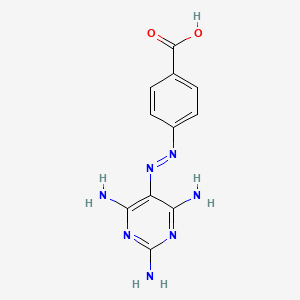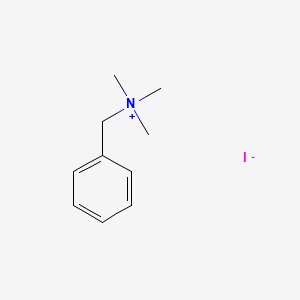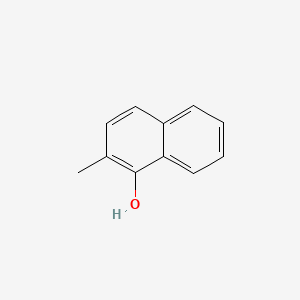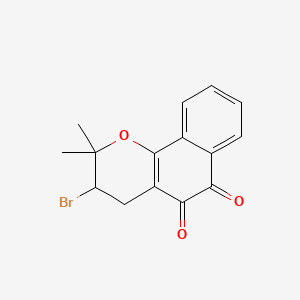
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
説明
Synthesis Analysis
The synthesis of related compounds involves regioselective Wittig reactions from substituted 1,2-naphthoquinones, leading to compounds with a screw-boat conformation and centrosymmetric dimeric aggregates through pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds (da Silva et al., 2007). Additionally, the compound (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime was synthesized from α-lapachone, showcasing the diversity of synthetic approaches (R. da Silva et al., 2011).
Molecular Structure Analysis
The molecular structure of related chromene derivatives reveals a diversity of conformational features, including screw-boat conformations and dimeric structures formed through hydrogen bonding and pi-pi interactions. The crystal structure analysis provides insight into the stereochemistry and intermolecular interactions critical for the compound's stability and reactivity (da Silva et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving chromene derivatives highlight the role of bromination and halogenation in modifying the chemical properties of these compounds. These reactions lead to various α-halo-diones, demonstrating the compounds' reactivity towards halogenation agents and their potential for further chemical modification (Umehara et al., 1977).
Physical Properties Analysis
The physical properties of chromene derivatives, such as their crystal structure, provide essential insights into their stability and behavior under different conditions. The crystallization process and the resulting molecular arrangement affect the compound's physical characteristics and its potential applications (Kumar et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of chromene derivatives involves studying their reactivity, such as halogenation reactions, which play a significant role in their chemical behavior and potential for further functionalization. The effects of bromination on the chemical properties of these compounds highlight their versatility and the opportunities for creating a wide range of derivatives with varied properties (Umehara et al., 1977).
科学的研究の応用
Crystal Structure Analysis
The compound's crystal structure has been studied extensively. For example, one study focused on its crystal structure, highlighting a single π-π stacking interaction and C-H...π(arene) hydrogen bonds forming centrosymmetric dimers (da Silva et al., 2007).
Synthesis and Structural Elucidation
There is significant interest in the synthesis and structural elucidation of derivatives of this compound. For instance, a study detailed the synthesis of a related compound from α-lapachone and explored its crystal structure (da Silva et al., 2011). Another research described the synthesis of 3-aroyl-4-aryl-2-phenylamino-4H-benzo[g]chromene-5,10-diones, demonstrating the utility of this compound in organic synthesis (Avula et al., 2014).
Photochromic Properties
The photochromic properties of chromene compounds have been investigated, which could be relevant for the compound (Hobley et al., 2000).
Medicinal Chemistry Applications
In medicinal chemistry, related chromene derivatives have been studied for their potential biological activities. For example, novel β-lapachone analogs of chromene compounds have shown trypanocidal activity and effects on murine EL-4 T lymphoma cells (Di Rosso et al., 2013).
Catalysis
The compound and its derivatives have been used as catalysts in chemical reactions. A study demonstrated the use of a related compound as a catalyst for the synthesis of various organic compounds (Khazaei et al., 2016).
Synthesis of Complex Organic Compounds
The compound has been used in the synthesis of complex organic molecules, such as bis(4H-chromene) and 4H-benzo[g]chromene derivatives (Shaabani et al., 2009).
特性
IUPAC Name |
3-bromo-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROYOJYCLWCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166930 | |
| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione | |
CAS RN |
41019-50-5 | |
| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98916 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



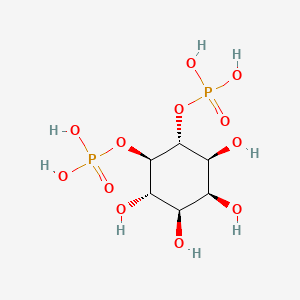
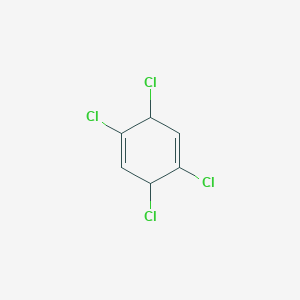
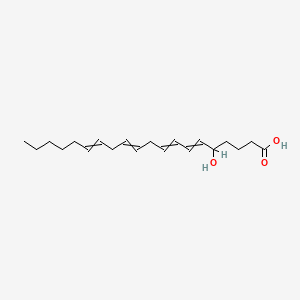
![[3-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-acetamido-6-[[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[6-[3,4-dihydroxy-5-[6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1210609.png)
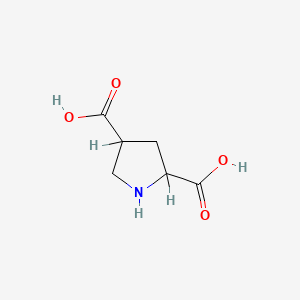
![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)
